molecular formula C13H20BrNO2 B5712256 2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol CAS No. 5421-14-7

2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol

Cat. No.: B5712256
CAS No.: 5421-14-7
M. Wt: 302.21 g/mol
InChI Key: NGRHLSBNKOMWJU-UHFFFAOYSA-N
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Description

2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol is an organic compound with the molecular formula C₁₃H₂₀BrNO₂ It is a derivative of benzyl alcohol, featuring a bromine atom and a methoxy group on the benzene ring, along with a propylamino group attached to the ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination to introduce a bromine atom at the 5-position of the benzene ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with propylamine to form the propylamino derivative.

    Reduction: Finally, the compound is reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: The major product is the corresponding aldehyde or ketone.

    Reduction: The major product is the de-brominated compound.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions, while the propylamino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-bromo-2-methoxybenzyl)(methyl)amino]ethanol
  • 2-[(5-bromo-2-methoxybenzyl)(ethyl)amino]ethanol
  • 2-[(5-bromo-2-methoxybenzyl)(butyl)amino]ethanol

Uniqueness

2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, differentiates it from its methyl, ethyl, and butyl analogs, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methyl-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2/c1-3-6-15(7-8-16)10-11-9-12(14)4-5-13(11)17-2/h4-5,9,16H,3,6-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRHLSBNKOMWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354801
Record name 2-{[(5-Bromo-2-methoxyphenyl)methyl](propyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5421-14-7
Record name 2-{[(5-Bromo-2-methoxyphenyl)methyl](propyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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